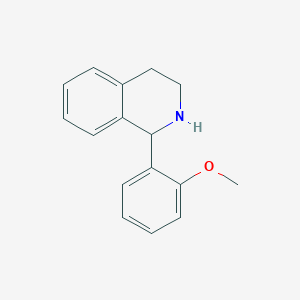

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-18-15-9-5-4-8-14(15)16-13-7-3-2-6-12(13)10-11-17-16/h2-9,16-17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYWJYAVCVORST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C3=CC=CC=C3CCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 2-methoxyphenylacetonitrile with an appropriate amine, followed by cyclization. One common method includes the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the cyclization process. The reaction is usually carried out under reflux conditions in an inert atmosphere to ensure high yield and purity .

Industrial Production Methods: For industrial-scale production, the synthesis route is optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may include recrystallization or chromatographic techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroisoquinoline derivatives.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and receptor binding assays.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

Industry: The compound is utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The methoxy group plays a crucial role in enhancing the binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Pharmacological Divergence

- Aromatic Ring Substitutions: 2-Methoxyphenyl vs. 4-Dimethylaminophenyl: The 4-dimethylaminophenyl analog () exhibits potent analgesic and anti-inflammatory effects, attributed to electron-donating groups enhancing receptor interactions. In contrast, the 2-methoxyphenyl group (ortho position) may hinder binding efficiency due to steric effects, though this requires empirical validation. Methylenedioxy vs. Halogen Substituents: Methylenedioxy-substituted THIQs (e.g., 3',4'-methylenedioxyphenyl in ) show local anesthetic activity, whereas halogenated derivatives (e.g., 4-chlorophenyl in ) demonstrate antiplasmodial potency, highlighting the role of electronegativity in target engagement.

- Core Modifications: N-Methylation: N-Methylation at position 1 (e.g., N-methyl-THIQ) confers neurotoxic properties via monoamine oxidase (MAO)-mediated oxidation to neurotoxic isoquinolinium ions, implicated in Parkinson’s disease . 1-Oxo Derivatives: Introduction of a 1-oxo group (e.g., ) enhances bradycardic activity by stabilizing interactions with cardiac ion channels.

Metabolic and Toxicological Profiles

Table 2: Metabolic Pathways and Toxicity of Select THIQ Derivatives

- Blood-Brain Barrier Penetration : THIQ and N-methyl-THIQ exhibit high brain-to-blood concentration ratios (4.5:1), facilitating neurotoxic or neuroprotective effects depending on substituents .

- Neurotoxicity vs. Neuroprotection : While N-methyl-THIQ derivatives are neurotoxic , compounds like higenamine (a 6,7-dihydroxy-THIQ derivative) show neuroprotective effects, underscoring the dichotomy in THIQ pharmacology .

Structure-Activity Relationship (SAR) Insights

- Position of Methoxy Group : Para-substituted methoxy groups (e.g., 4-methoxyphenyl in ) may enhance metabolic stability compared to ortho-substituted analogs, though this is speculative without direct data for the 2-methoxyphenyl variant.

- Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (e.g., dimethylamino in ) enhance analgesic activity, whereas electron-withdrawing groups (e.g., chloro in ) improve antiplasmodial efficacy.

Biological Activity

1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action and therapeutic potential.

Chemical Structure and Synthesis

The compound features a tetrahydroisoquinoline core substituted with a methoxy group on the phenyl ring. The synthesis of THIQ derivatives often involves various methods, including cyclization reactions and modifications of existing isoquinoline structures to enhance biological activity .

Antidepressant and Anxiolytic Effects

Research indicates that THIQ derivatives exhibit significant affinities for serotonin receptors, particularly the 5-HT1A receptor. For instance, modifications in the terminal groups of THIQ compounds have been shown to enhance binding affinity and exhibit anxiolytic-like effects in animal models . A study demonstrated that certain THIQ derivatives could induce anxiolytic-like behavior in rats, suggesting potential applications in treating anxiety disorders .

Anticancer Properties

Recent studies have highlighted the anticancer potential of THIQ derivatives. One notable compound demonstrated the ability to induce apoptosis in Jurkat cells by activating caspase-3 in a dose-dependent manner. This action is associated with the inhibition of Bcl-2 family proteins, which are crucial for cancer cell survival . The anti-proliferative effects against various cancer cell lines were also observed, indicating a promising avenue for cancer therapy .

Neuroprotective Effects

THIQ compounds have been explored for their neuroprotective properties against neurodegenerative diseases. They exhibit immunomodulatory effects and can potentially mitigate symptoms associated with Alzheimer's disease. The mechanisms involve modulation of neurotransmitter systems and anti-inflammatory pathways .

The biological activities of THIQ derivatives can be attributed to several mechanisms:

- Serotonin Receptor Modulation : THIQ compounds interact with serotonin receptors, influencing mood and anxiety regulation.

- Apoptosis Induction : By inhibiting anti-apoptotic proteins like Bcl-2, these compounds promote programmed cell death in cancer cells.

- Neuroprotection : They may protect neuronal cells from oxidative stress and inflammation.

Study 1: Antidepressant Activity

A study synthesized a series of THIQ derivatives and evaluated their binding affinity to 5-HT receptors. Compounds showed varying degrees of activity, with some demonstrating high affinity for the 5-HT1A receptor, suggesting potential as antidepressants .

Study 2: Anticancer Efficacy

In vitro assays revealed that specific THIQ derivatives significantly inhibited cell proliferation in cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The most active compound exhibited an IC50 value below 25 µM .

Data Tables

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| THIQ Derivative A | Antidepressant | 10 | 5-HT1A Receptor Agonist |

| THIQ Derivative B | Anticancer (HepG-2) | <25 | Bcl-2 Inhibition |

| THIQ Derivative C | Anxiolytic | 15 | Serotonin Modulation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of precursors such as methoxy-substituted benzaldehyde derivatives and amines. For example, acid-catalyzed Pictet–Spengler reactions (using HCl or trifluoroacetic acid) are commonly employed. Key intermediates include N-(3-chloro-2-hydroxypropyl) derivatives, as observed in analogous tetrahydroisoquinoline syntheses .

- Data Insight : Reaction temperature (e.g., 80–100°C) and solvent choice (e.g., ethanol vs. DMF) significantly affect cyclization efficiency. Yields range from 40% (suboptimal conditions) to 85% (optimized) in similar systems .

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?

- Methodology :

- NMR : Look for characteristic signals:

- 1H NMR: Methoxy protons at δ ~3.8–4.0 ppm; aromatic protons split into distinct multiplet patterns due to substitution at the 2-methoxyphenyl group .

- 13C NMR: Methoxy carbons at δ ~55–56 ppm; tetrahydroisoquinoline ring carbons between δ 20–50 ppm .

- Mass Spectrometry : Molecular ion peaks at m/z ~253 (C₁₆H₁₇NO) confirm the molecular formula .

Q. What preliminary biological activities have been reported for structurally similar tetrahydroisoquinoline derivatives?

- Findings : Analogous compounds exhibit:

- Neurotoxicity: Inhibition of mitochondrial complex I in neuronal cells (IC₅₀ ~10–50 μM) .

- Antimicrobial activity: MIC values of 8–32 μg/mL against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric purity, particularly for chiral analogs?

- Methodology :

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization.

- Catalytic asymmetric hydrogenation with Ru-BINAP complexes achieves >90% ee in related tetrahydroisoquinolines .

Q. How do structural modifications (e.g., substituent position) impact biological activity, and how can contradictory data be resolved?

- Case Study :

- 2-Methoxy vs. 3-Methoxy substitution: 2-Methoxy analogs show higher antitumor activity (IC₅₀ ~5 μM vs. >20 μM in HepG2 cells) due to improved steric alignment with target receptors .

- Resolution Strategy : Use molecular docking (e.g., AutoDock Vina) to model interactions with biological targets (e.g., DNA topoisomerase II) and validate via SAR studies .

Q. What strategies are effective for designing water-soluble derivatives without compromising bioactivity?

- Approaches :

- Introduce sulfonate or tertiary amine groups at the tetrahydroisoquinoline nitrogen.

- Example: Methyl ester derivatives (e.g., 6,7-dimethoxy variants) maintain cytotoxicity (IC₅₀ ~10 μM) while improving aqueous solubility (logP reduction from 3.2 to 1.8) .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.